molecular formula C12H16N2O3 B14939097 N-tert-butyl-4-methyl-3-nitrobenzamide

N-tert-butyl-4-methyl-3-nitrobenzamide

Cat. No.: B14939097
M. Wt: 236.27 g/mol
InChI Key: YINSSIRNLKVQHE-UHFFFAOYSA-N
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Description

N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE typically involves the reaction of 4-methyl-3-nitrobenzoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Scientific Research Applications

N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-methylbenzamide: Lacks the nitro group, resulting in different reactivity and applications.

    N-(tert-butyl)-3-nitrobenzamide: Similar structure but without the methyl group, affecting its steric properties.

    N-(tert-butyl)-4-nitrobenzamide: Lacks the methyl group, leading to different chemical behavior.

Uniqueness

N-(TERT-BUTYL)-4-METHYL-3-NITROBENZAMIDE is unique due to the combination of the tert-butyl, methyl, and nitro groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-tert-butyl-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-8-5-6-9(7-10(8)14(16)17)11(15)13-12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI Key

YINSSIRNLKVQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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